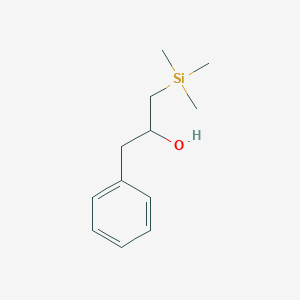
Cyclohexanamine, N-cyclohexyl-, phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine, N-cyclohexyl-, phosphate is an organic compound with the molecular formula C12H23N. It is also known by other names such as dicyclohexylamine and N-cyclohexylcyclohexanamine . This compound belongs to the class of aliphatic amines and is characterized by its colorless liquid form and fishy odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-cyclohexyl-, phosphate can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . These methods are typically conducted under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of high-pressure reactors and efficient catalysts is crucial to achieve high yields and maintain the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, N-cyclohexyl-, phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or alkyl halides for substitution reactions. These reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone, while reduction can produce simpler amines .
Scientific Research Applications
Cyclohexanamine, N-cyclohexyl-, phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of rubber chemicals, corrosion inhibitors, and other industrial products
Mechanism of Action
The mechanism of action of cyclohexanamine, N-cyclohexyl-, phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its concentration and the biological context. These interactions can lead to various physiological effects, including changes in cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: This compound is similar in structure but lacks the additional cyclohexyl group.
Dicyclohexylamine: Another similar compound with two cyclohexyl groups attached to the nitrogen atom.
Uniqueness
Cyclohexanamine, N-cyclohexyl-, phosphate is unique due to its specific molecular structure, which allows it to interact with a wide range of chemical and biological systems. Its versatility in various reactions and applications makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
54941-49-0 |
|---|---|
Molecular Formula |
C12H26NO4P |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;phosphoric acid |
InChI |
InChI=1S/C12H23N.H3O4P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h11-13H,1-10H2;(H3,1,2,3,4) |
InChI Key |
XQCCNEVAQOEEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.OP(=O)(O)O |
Related CAS |
68052-37-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


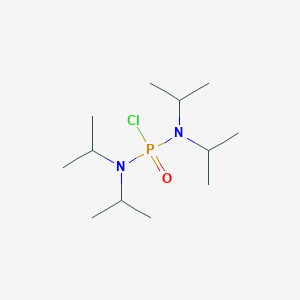
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)
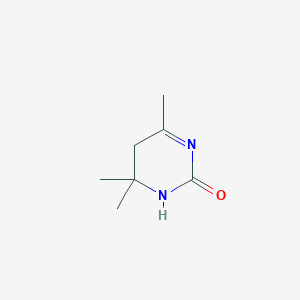

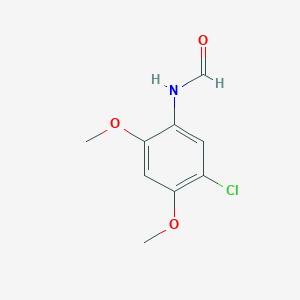
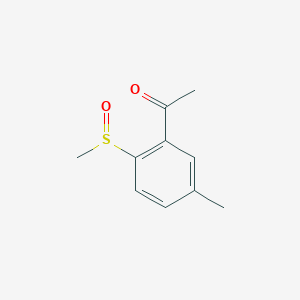
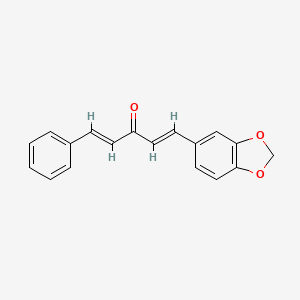
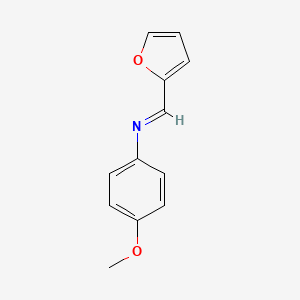
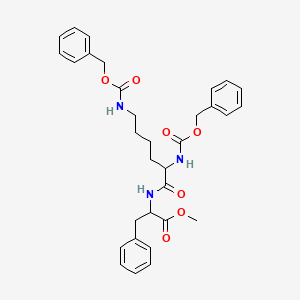
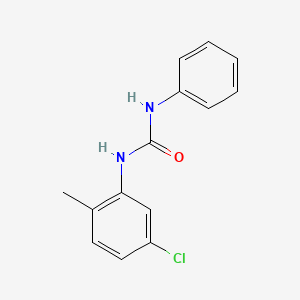
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)


